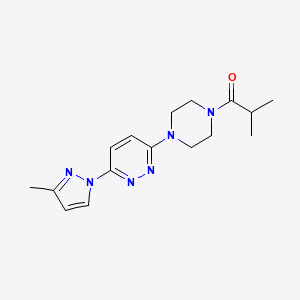

5-(4-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, also known as MMB-CHMINACA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized in 2014 and has been reported to have a high potency and affinity for the CB1 receptor.

Applications De Recherche Scientifique

Antiproliferative and Antimicrobial Properties

A study highlighted the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, demonstrating significant biological activities including DNA protective ability and strong antimicrobial action against S. epidermidis. The compounds exhibited cytotoxicity on cancer cell lines, suggesting their potential in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities

Another research effort synthesized benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings. These compounds were evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, showcasing notable ABTS and DPPH scavenging activity, which are crucial for developing therapeutic agents (Menteşe et al., 2015).

Synthesis and Structural Analysis

Further research involved the synthesis and structural characterization of compounds including morpholinomethyl derivatives. These studies provide insights into the molecular structures and reactive properties of such compounds, laying the groundwork for their application in various therapeutic and industrial contexts (Banu et al., 2013).

Lipid Peroxidation Inhibitors

A notable study on 2-amino-5-alkylidenethiazol-4-ones demonstrated their promising antioxidant activity through a lipid peroxidation method. The research suggests a mechanism of action via electron transfer from the compounds to lipid radicals, indicating their potential as lipid peroxidation inhibitors (Zvezdanović et al., 2014).

Hypoglycemic and Anti-inflammatory Screening

Additionally, a study focused on novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones, evaluating their hypoglycemic and anti-inflammatory activities. This research, including molecular docking studies, identifies potential lead molecules for further therapeutic development (Karumanchi et al., 2019).

Propriétés

IUPAC Name |

(5Z)-5-[(4-methylphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-11-2-4-12(5-3-11)10-13-14(18)16-15(20-13)17-6-8-19-9-7-17/h2-5,10H,6-9H2,1H3/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFCSMMJLMBYLE-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)

![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)

![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)

![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)

![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)

![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)